molecular formula C22H32N2O4 B1683493 Hexanoic acid, 6-(4-((5-(1H-imidazol-1-yl)pentyl)oxy)phenoxy)-2,2-dimethyl- CAS No. 107831-14-1

Hexanoic acid, 6-(4-((5-(1H-imidazol-1-yl)pentyl)oxy)phenoxy)-2,2-dimethyl-

Cat. No.: B1683493
CAS No.: 107831-14-1
M. Wt: 388.5 g/mol
InChI Key: RWACOJASAIEHOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

YM 212 is a biochemical.

Properties

CAS No.

107831-14-1

Molecular Formula

C22H32N2O4

Molecular Weight

388.5 g/mol

IUPAC Name

6-[4-(5-imidazol-1-ylpentoxy)phenoxy]-2,2-dimethylhexanoic acid

InChI

InChI=1S/C22H32N2O4/c1-22(2,21(25)26)12-4-7-17-28-20-10-8-19(9-11-20)27-16-6-3-5-14-24-15-13-23-18-24/h8-11,13,15,18H,3-7,12,14,16-17H2,1-2H3,(H,25,26)

InChI Key

RWACOJASAIEHOK-UHFFFAOYSA-N

SMILES

CC(C)(CCCCOC1=CC=C(C=C1)OCCCCCN2C=CN=C2)C(=O)O

Canonical SMILES

CC(C)(CCCCOC1=CC=C(C=C1)OCCCCCN2C=CN=C2)C(=O)O

Appearance

Solid powder

107831-14-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

6-(4-((5-(-1H-imidazol-1-yl)pentyl)oxy)phenoxy)-2,2-dimethylhexanoic acid
YM 212
YM-212

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3 g ethyl 6-[p-[5-(1-imidazolyl)pentyloxy]phenoxy]-2,2-dimethylhexanoate in 15 ml methanol, was added a solution of 580 mg sodium hydroxide in 6 ml water, and the mixture was heated under reflux for 5 hours. Methanol was distilled off under reduced pressure, and dilute hydrochloric acid was added to the remaining aqueous solution to lower its pH down to about 5. The solid which separated out was collected by filtration, washed with water, and recrystallized from methanol, affording 2.3 g of 6-[p-[5-(1-imidazolyl)pentyloxy]phenoxy]-2,2-dimethylhexanoic acid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
580 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexanoic acid, 6-(4-((5-(1H-imidazol-1-yl)pentyl)oxy)phenoxy)-2,2-dimethyl-
Reactant of Route 2
Hexanoic acid, 6-(4-((5-(1H-imidazol-1-yl)pentyl)oxy)phenoxy)-2,2-dimethyl-
Reactant of Route 3
Reactant of Route 3
Hexanoic acid, 6-(4-((5-(1H-imidazol-1-yl)pentyl)oxy)phenoxy)-2,2-dimethyl-
Reactant of Route 4
Reactant of Route 4
Hexanoic acid, 6-(4-((5-(1H-imidazol-1-yl)pentyl)oxy)phenoxy)-2,2-dimethyl-
Reactant of Route 5
Hexanoic acid, 6-(4-((5-(1H-imidazol-1-yl)pentyl)oxy)phenoxy)-2,2-dimethyl-
Reactant of Route 6
Reactant of Route 6
Hexanoic acid, 6-(4-((5-(1H-imidazol-1-yl)pentyl)oxy)phenoxy)-2,2-dimethyl-

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